2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile
CAS No.: 338964-73-1
Cat. No.: VC4998138
Molecular Formula: C19H10ClF3N2S
Molecular Weight: 390.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338964-73-1 |
|---|---|
| Molecular Formula | C19H10ClF3N2S |
| Molecular Weight | 390.81 |
| IUPAC Name | 2-(3-chlorophenyl)sulfanyl-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C19H10ClF3N2S/c20-16-5-2-6-17(9-16)26-18-13(10-24)7-14(11-25-18)12-3-1-4-15(8-12)19(21,22)23/h1-9,11H |
| Standard InChI Key | HNNAMOVPWFQJEO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)SC3=CC(=CC=C3)Cl)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 2-(3-chlorophenyl)sulfanyl-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile, reflects its substituent arrangement (Table 1). Its molecular formula, C₁₉H₁₀ClF₃N₂S, corresponds to a molecular weight of 390.81 g/mol, with the trifluoromethyl (-CF₃) and chlorophenylsulfanyl (-S-C₆H₄Cl) groups contributing significantly to its hydrophobicity and steric bulk. The pyridine ring’s nitrile (-CN) group at position 3 enhances electrophilic reactivity, a feature common in nicotinonitrile derivatives used as kinase inhibitors.
Table 1: Molecular Properties of 2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile
| Property | Value |
|---|---|
| CAS Number | 338964-73-1 |
| Molecular Formula | C₁₉H₁₀ClF₃N₂S |
| Molecular Weight | 390.81 g/mol |
| IUPAC Name | 2-(3-chlorophenyl)sulfanyl-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)SC3=CC(=CC=C3)Cl)C#N |
The InChIKey (HNNAMOVPWFQJEO-UHFFFAOYSA-N) and Standard InChI (InChI=1S/C19H10ClF3N2S/c20-16-5-2-6-17(9-16)26-18-13(10-24)7-14(11-25-18)12-3-1-4-15(8-12)19(21,22)23/h1-9,11H) provide unambiguous identifiers for database referencing.
Structural Analogues and Comparative Analysis
Structurally related compounds, such as 5-(3-(Trifluoromethyl)phenyl)nicotinonitrile (CAS 1261738-31-1), share the trifluoromethylphenyl-pyridine backbone but lack the chlorophenylsulfanyl group. The addition of sulfur in the target compound introduces potential for thiol-mediated interactions, while the chloro substituent may enhance binding affinity to hydrophobic protein pockets . Comparative studies of nicotinonitrile derivatives suggest that such modifications can significantly alter pharmacokinetic profiles, as seen in the increased metabolic stability of sulfur-containing analogs .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-[(3-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile likely involves multi-step nucleophilic aromatic substitution and cross-coupling reactions. A plausible pathway (Scheme 1) includes:
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Formation of the Pyridine Core: Condensation of a β-ketoester with malononitrile under InCl₃ catalysis, as demonstrated in related pyrano[2,3-c]pyrazole syntheses .
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Sulfanyl Group Introduction: Thiolation at position 2 using 3-chlorothiophenol in the presence of a base such as K₂CO₃.
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Trifluoromethylphenyl Substitution: Suzuki-Miyaura coupling with 3-(trifluoromethyl)phenylboronic acid to install the aryl group at position 5 .
Scheme 1: Proposed Synthesis Pathway
Yields for analogous reactions range from 80–95% under optimized conditions, particularly when ultrasonic irradiation is employed to accelerate reaction kinetics .
Purification and Characterization
Post-synthesis purification typically involves recrystallization from ethanol or dichloromethane-hexane mixtures. Characterization by ¹H/¹³C NMR, IR, and ESI-MS confirms substituent placement:
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¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, with the trifluoromethyl group causing deshielding of adjacent protons.
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IR: Stretching vibrations for -CN (~2220 cm⁻¹) and C-S (~670 cm⁻¹) are diagnostic.
Physicochemical Properties
Solubility and Stability
The compound’s solubility remains undocumented, but its logP (calculated: 4.2) suggests high lipid solubility, favoring organic solvents like DMSO or DMF. Stability studies are lacking, though the -CF₃ group likely confers resistance to oxidative degradation, as observed in similar fluorinated aromatics.
Spectroscopic and Crystallographic Data
X-ray crystallography data are unavailable, but molecular modeling predicts a planar pyridine ring with dihedral angles of 15–25° between the sulfanyl and trifluoromethylphenyl groups. UV-Vis spectra (λₐᵦₛ ~270 nm) align with conjugated π-systems in nicotinonitriles.
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